molecular formula C8H11N3O B13798688 Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-

Katalognummer: B13798688
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: YRRDUAKMLWKHMJ-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- is a chemical compound with a complex structure that includes an acetonitrile group and a bicyclic azabicyclo heptane moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- typically involves the reaction of acetonitrile with a bicyclic azabicyclo heptane derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in obtaining high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- include:

  • Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, (E)- (9CI)
  • (E)-[(1-AZABICYCLO[2.2.1]HEPT-3-YLIDENEAMINO)OXY]-ACETONITRILE

Uniqueness

What sets Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile

InChI

InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8-

InChI-Schlüssel

YRRDUAKMLWKHMJ-NTMALXAHSA-N

Isomerische SMILES

C1CN2CC1/C(=N\OCC#N)/C2

Kanonische SMILES

C1CN2CC1C(=NOCC#N)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.